molecular formula C45H63N9O9 B14208230 L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan CAS No. 821800-90-2

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan

Cat. No.: B14208230
CAS No.: 821800-90-2
M. Wt: 874.0 g/mol
InChI Key: GEBSSMZSAJSJJJ-FCNDXCBGSA-N
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Description

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is a peptide compound composed of eight amino acids: serine, proline, leucine, phenylalanine, lysine, proline, and tryptophan. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, inducing conformational changes that activate or inhibit biological pathways. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    L-alanyl-L-glutamine dipeptide: Another peptide with different amino acid composition but similar peptide bond structure.

    Semaglutide: A GLP-1 receptor agonist with a longer peptide chain and different biological activity.

    Ganirelix: A peptide used as a gonadotropin-releasing hormone antagonist.

Uniqueness

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and potential therapeutic applications.

Properties

CAS No.

821800-90-2

Molecular Formula

C45H63N9O9

Molecular Weight

874.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C45H63N9O9/c1-27(2)22-34(51-41(58)37-17-10-20-53(37)43(60)31(47)26-55)39(56)50-35(23-28-12-4-3-5-13-28)40(57)49-33(16-8-9-19-46)44(61)54-21-11-18-38(54)42(59)52-36(45(62)63)24-29-25-48-32-15-7-6-14-30(29)32/h3-7,12-15,25,27,31,33-38,48,55H,8-11,16-24,26,46-47H2,1-2H3,(H,49,57)(H,50,56)(H,51,58)(H,52,59)(H,62,63)/t31-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

GEBSSMZSAJSJJJ-FCNDXCBGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5CCCN5C(=O)C(CO)N

Origin of Product

United States

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